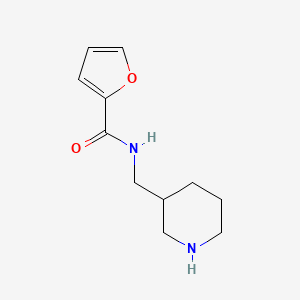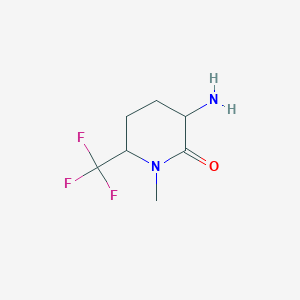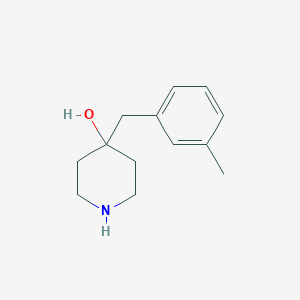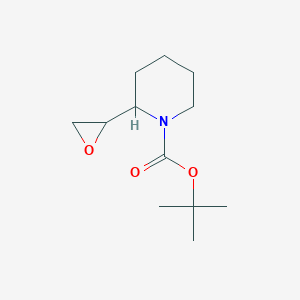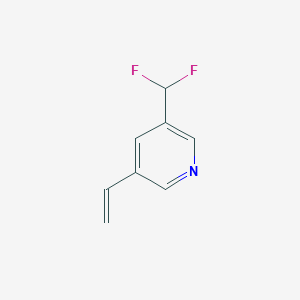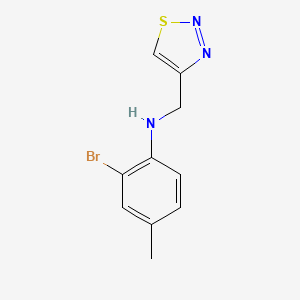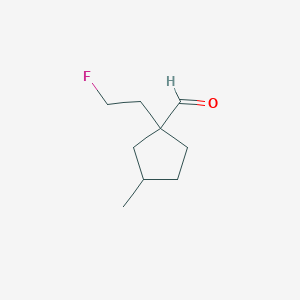
1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde is an organic compound that features a cyclopentane ring substituted with a fluoroethyl group and a methyl group
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde typically involves the introduction of the fluoroethyl group and the methyl group onto the cyclopentane ring. One common method involves the reaction of cyclopentanone with 2-fluoroethyl bromide in the presence of a base to form the fluoroethyl-substituted cyclopentanone. This intermediate can then be subjected to a methylation reaction using methyl iodide and a strong base to yield the desired compound .
Chemical Reactions Analysis
1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The aldehyde group can participate in addition reactions with nucleophiles like Grignard reagents to form secondary alcohols.
Scientific Research Applications
1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated substrates.
Medicine: Fluorinated compounds are often used in the development of pharmaceuticals due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties imparted by the fluoroethyl group.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde depends on its specific application. In medicinal chemistry, the fluoroethyl group can enhance the compound’s binding affinity to biological targets by forming strong interactions with proteins or enzymes. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts that modulate the activity of the target protein .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-3-methylcyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-cyclopentane-1-carbaldehyde: Lacks the methyl group, which may affect its reactivity and binding properties.
3-Methylcyclopentane-1-carbaldehyde: Lacks the fluoroethyl group, which may result in different chemical and biological properties.
1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde: Contains a cyclohexane ring instead of a cyclopentane ring, which can influence its conformational flexibility and reactivity.
The presence of the fluoroethyl group in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H15FO |
|---|---|
Molecular Weight |
158.21 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H15FO/c1-8-2-3-9(6-8,7-11)4-5-10/h7-8H,2-6H2,1H3 |
InChI Key |
ZWBOQBWBEVZDQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CCF)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


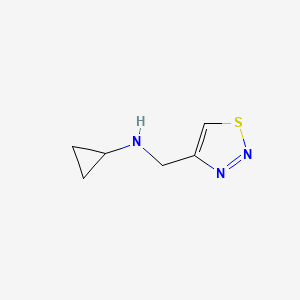


![Butyl[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13242605.png)

![N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13242622.png)
![3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13242629.png)
amine](/img/structure/B13242632.png)
